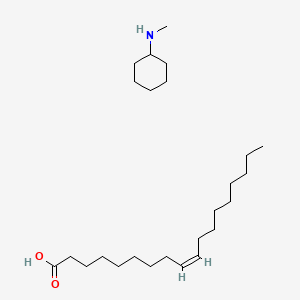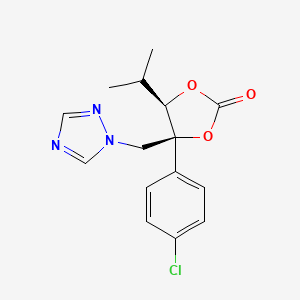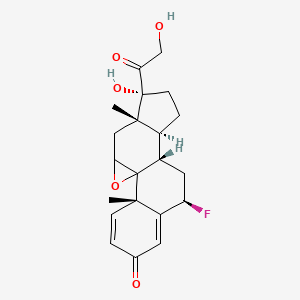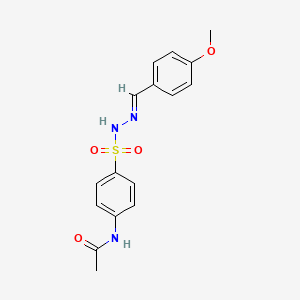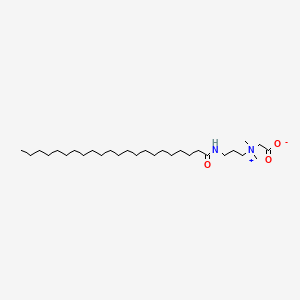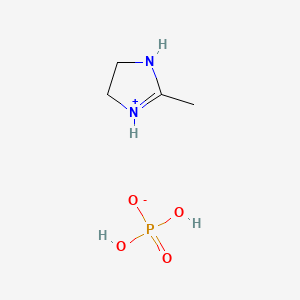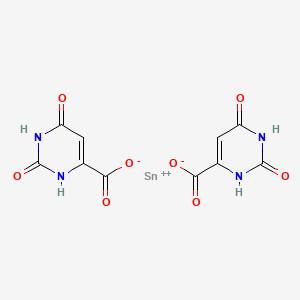
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) typically involves the reaction of pyrimidine derivatives with tin(2+) salts under controlled conditions. One common method involves the use of methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(2+) ion to tin(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups.
科学研究应用
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving metal-organic frameworks and their interactions with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or as part of drug delivery systems is ongoing.
作用机制
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) involves its interaction with various molecular targets. The tin(2+) ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry mechanisms where the tin ion forms complexes with other molecules, affecting their chemical behavior .
相似化合物的比较
Similar Compounds
Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: A similar compound without the tin(2+) ion, used in organic synthesis.
2,4-Dioxo-1H-pyrimidine-6-carboxylate lithium monohydrate: Another derivative with lithium instead of tin, used as a reagent in pharmaceutical research.
Uniqueness
The presence of the tin(2+) ion in 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) makes it unique compared to other pyrimidine derivatives. This ion can significantly alter the compound’s chemical properties, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve .
属性
CAS 编号 |
94333-39-8 |
|---|---|
分子式 |
C10H6N4O8Sn |
分子量 |
428.89 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) |
InChI |
InChI=1S/2C5H4N2O4.Sn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI 键 |
PXYGGDJOQUNNMG-UHFFFAOYSA-L |
规范 SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


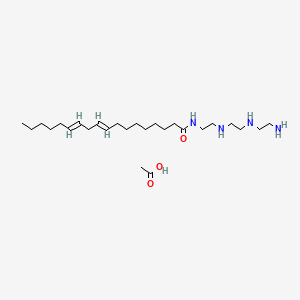
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

